Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)-
Overview
Description
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups, a methyl group, and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Methoxylation: Introduction of methoxy groups at the 2 and 5 positions of the benzene ring using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Alkylation: Introduction of the methyl group at the 3 position using methylating agents such as methyl iodide.
Isopropylation: Introduction of the isopropyl group at the 6 position using isopropyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethoxy-: Similar structure with methoxy groups at the 2 and 6 positions.
Phenol, 2-methyl-5-(1-methylethyl)-: Similar structure with a methyl group at the 2 position and an isopropyl group at the 5 position.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar structure with an isopropyl group at the 2 position and a methylcarbamate group.
Uniqueness
Phenol, 2,5-dimethoxy-3-methyl-6-(1-methylethyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 5 positions, along with a methyl group at the 3 position and an isopropyl group at the 6 position, makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethoxy-3-methyl-6-propan-2-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)10-9(14-4)6-8(3)12(15-5)11(10)13/h6-7,13H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHUIRDJKTWFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)O)C(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658971 | |
Record name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135626-48-1 | |
Record name | 2,5-Dimethoxy-3-methyl-6-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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